Ethyl 4-{[(2-ethoxy-4-formyl-6-iodophenoxy)acetyl]amino}benzoate
Description
Ethyl 4-{[(2-ethoxy-4-formyl-6-iodophenoxy)acetyl]amino}benzoate is a synthetic organic compound featuring a benzoate ester core modified with a substituted phenoxyacetyl amino group. Key structural elements include:
- Ethyl benzoate backbone: Provides ester functionality, influencing solubility and metabolic stability.
- Phenoxyacetyl amino substituent: Contains a 2-ethoxy-4-formyl-6-iodophenoxy group, introducing steric bulk, electron-withdrawing (formyl), and halogen (iodo) characteristics.
- Functional groups: The ethoxy (‑OCH₂CH₃), formyl (‑CHO), and iodo (‑I) groups at positions 2, 4, and 6 of the aromatic ring, respectively, modulate electronic and steric properties .
Properties
IUPAC Name |
ethyl 4-[[2-(2-ethoxy-4-formyl-6-iodophenoxy)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20INO6/c1-3-26-17-10-13(11-23)9-16(21)19(17)28-12-18(24)22-15-7-5-14(6-8-15)20(25)27-4-2/h5-11H,3-4,12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEUVPXMYULXDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OCC(=O)NC2=CC=C(C=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20INO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-{[(2-ethoxy-4-formyl-6-iodophenoxy)acetyl]amino}benzoate is a synthetic organic compound with a complex structure that includes an ethyl ester group, an amide linkage, and a phenoxy group with iodine substitution. Its molecular formula is , and it has a molecular weight of approximately 497.29 g/mol. This compound is primarily utilized in research settings, particularly in studies related to medicinal chemistry and synthetic organic chemistry.
The biological activity of this compound can be attributed to its diverse functional groups, which may interact with various biological targets. The presence of the iodine atom within the phenolic framework is particularly noteworthy, as it may enhance the compound's reactivity and biological interactions.
- Reactivity : The compound's structure allows for multiple reaction pathways, making it potentially useful in synthesizing other biologically active compounds.
- Biological Targets : Preliminary studies suggest that it may interact with enzymes or proteins, altering their activity and potentially leading to therapeutic effects.
Research Findings
Recent studies have focused on the synthesis and characterization of this compound, highlighting its potential applications in cancer treatment and other therapeutic areas.
Case Studies
- Antitumor Activity : In vitro assays demonstrated that derivatives of similar compounds exhibited significant antitumor effects by inhibiting key proteins involved in cancer cell proliferation. For instance, compounds targeting antiapoptotic Bcl-2 proteins showed promising results in sensitizing resistant cancer cells to conventional therapies .
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Synthetic Pathways : The synthesis typically involves several steps:
- Formation of Ethoxy Group : Starting from 2-iodophenol, ethylation occurs using ethyl iodide.
- Formylation Reaction : Introduces the formyl group at the para position.
- Final Compound Formation : Acetylation leads to the final product.
Comparative Analysis
The following table summarizes key features and biological activities of structurally related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C20H20INO6 | Iodine substitution, amide linkage | Potential antitumor activity |
| Ethyl 2-Ethoxybenzoate | C15H20O5 | Simpler structure | Used in flavoring |
| 2-Ethoxyphenol | C10H14O2 | Phenolic structure | Antiseptic properties |
| Iodoacetic Acid | C2H3IO2 | Contains iodine | Biochemical reagent |
Toxicological Studies
Toxicity assessments are crucial for understanding the safety profile of this compound. Initial findings indicate minimal toxicity in vitro, but comprehensive studies are necessary to evaluate its safety for potential therapeutic use.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key Differences and Implications
Halogen Substituents (Iodo vs. Bromo) :
- The iodo group in the target compound offers opportunities for radio-labeling or Ullmann-type couplings due to iodine’s large atomic radius and polarizability. In contrast, bromo analogs (e.g., CAS 478064-33-4) are more suited for Suzuki-Miyaura cross-couplings .
Alkoxy Groups (Ethoxy vs. However, methoxy derivatives (e.g., CAS 832674-64-3) may exhibit better aqueous solubility .
Linker Motifs (Phenoxyacetyl vs. Phenethylamino): Phenoxyacetyl-linked compounds (target and CAS 832674-64-3) feature rigid aromatic backbones, while phenethylamino derivatives (e.g., I-6230) introduce flexibility, influencing binding to protein targets .
Reactive Functional Groups :
- The formyl group in the target compound enables condensation reactions (e.g., Schiff base formation), whereas pyridazine or isoxazole rings in analogs like I-6232 and I-6373 suggest heterocyclic pharmacophore integration .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 4-{[(2-ethoxy-4-formyl-6-iodophenoxy)acetyl]amino}benzoate, and how can reaction conditions be controlled to maximize yield?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Preparation of the iodophenol intermediate via electrophilic iodination using iodine monochloride (ICl) under controlled pH (neutral to slightly acidic) to avoid over-iodination .
- Step 2 : Acetylation of the amino group using acetic anhydride in dichloromethane (DCM) with catalytic DMAP, followed by purification via column chromatography (hexane/EtOAc gradient) .
- Step 3 : Coupling the phenoxyacetyl fragment to the ethyl benzoate core using EDC/HOBt in DMF at 0–4°C to minimize side reactions .
- Key parameters : Temperature control (<5°C during coupling), inert atmosphere (N₂), and HPLC monitoring of intermediates for purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Techniques :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., formyl proton at δ ~9.8 ppm, aromatic protons at δ 6.8–8.2 ppm) .
- X-ray crystallography : Use SHELXL-2018 for refinement, with emphasis on resolving disorder in the ethoxy group (common in flexible substituents). Data collection at 100 K minimizes thermal motion artifacts .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error using ESI-TOF .
Advanced Research Questions
Q. How does the iodine substituent influence reactivity in cross-coupling reactions, and what mechanistic challenges arise during functionalization?
- Insights :
- The 6-iodo group enables Suzuki-Miyaura coupling but requires Pd(PPh₃)₄ and excess K₂CO₃ (in DMF/H₂O) due to steric hindrance from adjacent substituents. Competing hydrolysis of the formyl group must be mitigated by maintaining anhydrous conditions .
- Mechanistic pitfalls : Iodine’s leaving-group ability can lead to unintended dehalogenation under basic conditions. Monitor via TLC and adjust pH to <8.0 during reactions .
Q. What strategies resolve crystallographic disorder in the ethoxy and phenoxy groups during X-ray analysis?
- Approach :
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning (common in orthorhombic systems). Apply restraints to the C-O-C bond angles (113–117°) .
- Disordered solvent masking : SQUEEZE in PLATON improves residual electron density maps, particularly for DCM or EtOAc trapped in the lattice .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- SAR Framework :
- Formyl group : Critical for Schiff-base formation in enzyme inhibition. Replace with hydroxymethyl (-CH₂OH) to improve solubility while retaining activity .
- Iodo substitution : Replace with -CF₃ for similar steric bulk but reduced metabolic instability. Compare IC₅₀ in kinase inhibition assays (e.g., EGFR-TK) .
- Ethoxy vs. methoxy : Test pharmacokinetics (Caco-2 permeability) to assess bioavailability differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
